Comparative Potency at the AMPA Receptor: Perampanel vs. GYKI 52466 and CP-465022
Perampanel exhibits high affinity for the AMPA receptor, with a Ki of 11.2 nM [1]. This is significantly greater than the affinity of the classic non-competitive AMPA antagonist GYKI 52466, which has a Ki of 12,400 nM, representing a >1,100-fold difference in binding affinity [1]. Perampanel also shows high functional potency, inhibiting AMPA-induced calcium influx with an IC50 of 93 nM [2] and kainate-evoked currents with an IC50 of 560 nM [3].
| Evidence Dimension | Binding Affinity (Ki) for AMPA Receptor |
|---|---|
| Target Compound Data | Ki = 11.2 ± 0.8 nM |
| Comparator Or Baseline | GYKI 52466: Ki = 12.4 ± 1 µM (12,400 nM) |
| Quantified Difference | Perampanel Ki is ~1,100-fold lower (higher affinity) than GYKI 52466 |
| Conditions | [3H]Perampanel binding to rat forebrain membranes; displacement by non-competitive antagonists. |
Why This Matters
This high affinity enables perampanel to be a more potent research tool and a clinically effective drug at lower, better-tolerated doses compared to older, less potent AMPA antagonists.
- [1] Hanada, T., Hashizume, Y., Tokuhara, N., Takenaka, O., Kohmura, N., Ogasawara, A., ... & Akiyoshi, M. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 52(7), 1331-1340. View Source
- [2] Hanada, T., Hashizume, Y., Tokuhara, N., Takenaka, O., Kohmura, N., Ogasawara, A., ... & Akiyoshi, M. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 52(7), 1331-1340. View Source
- [3] Chen, C. Y., Matt, L., Hell, J. W., & Rogawski, M. A. (2014). Perampanel inhibition of AMPA receptor currents in cultured hippocampal neurons. Epilepsia, 55(8), 1173-1183. View Source
